![molecular formula C20H19NO2S B2592812 N-(2-méthoxy-2-(thiophène-3-yl)éthyl)-[1,1’-biphényl]-4-carboxamide CAS No. 1448065-39-1](/img/structure/B2592812.png)

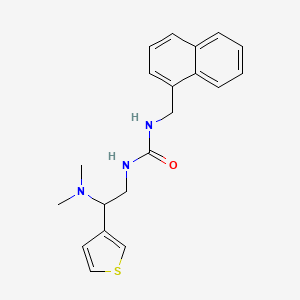

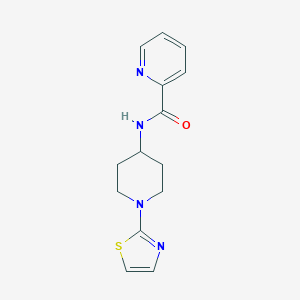

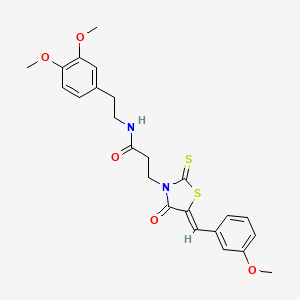

N-(2-méthoxy-2-(thiophène-3-yl)éthyl)-[1,1’-biphényl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, Methiopropamine can be synthesized through a four-step process involving (thiophen-2-yl)magnesium bromide, propylene oxide, phosphorus tribromide, and methylamine .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. Methiopropamine, for example, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Applications De Recherche Scientifique

Intermédiaire de Synthèse Organique

“N-(2-méthoxy-2-(thiophène-3-yl)éthyl)-[1,1’-biphényl]-4-carboxamide” est un intermédiaire organique avec des groupes borate et sulfonamide . Il peut être synthétisé par des réactions nucléophiles et d'amidation . Cela en fait un composant précieux dans la synthèse de composés organiques plus complexes.

Analyses Cristallographiques et Conformationnelles

La structure de ce composé a été caractérisée par RMN 1H et 13C, IR, MS et diffraction des rayons X sur monocristal . Ces techniques permettent des analyses cristallographiques et conformationnelles détaillées, qui sont cruciales pour comprendre les propriétés physiques et chimiques du composé .

Études de Théorie de la Fonctionnelle de la Densité (DFT)

Le composé a été étudié à l'aide de la théorie de la fonctionnelle de la densité (DFT) pour clarifier davantage certaines propriétés physiques et chimiques . Par exemple, le potentiel électrostatique moléculaire et les orbitales moléculaires frontières du composé ont été analysés .

Chimie Médicinale

Le thiophène et ses dérivés substitués, tels que “this compound”, présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils possèdent une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale et en science des matériaux .

Synthèse de Médicaments

Les composés d'acide boronique, comme celui-ci, sont généralement utilisés pour protéger les diols dans la synthèse organique de médicaments . Ils sont utilisés dans la synthèse asymétrique d'acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .

Inhibiteurs Enzymatiques ou Médicaments Ligands Spécifiques

Dans la recherche sur les applications médicamenteuses, les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils peuvent être utilisés pour traiter les tumeurs et les infections microbiennes, et ils peuvent également être utilisés pour traiter les médicaments anticancéreux .

Sondes Fluorescentes

Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines . Cela les rend utiles dans diverses applications diagnostiques.

Vecteurs de Médicaments

Les liaisons d'ester boronique sont largement utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli . Les types de vecteurs de médicaments basés sur des liaisons de borate comprennent le couplage médicament-polymère, les micelles polymères, les polymères linéaires-hyperbranchés et la silice mésoporeuse . Ils peuvent non seulement charger des médicaments anticancéreux, mais aussi délivrer de l'insuline et des gènes .

Mécanisme D'action

Thiophene

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications in medicinal chemistry, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biphenyl

Biphenyl is a structure consisting of two connected phenyl rings . Biphenyl derivatives have been used in various fields, including pharmaceuticals, due to their unique chemical properties.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions due to its unique structure. The thiophene ring in this compound is known to interact with various enzymes and proteins, potentially inhibiting or activating their functions . For instance, thiophene derivatives have been reported to inhibit kinases, which are crucial enzymes in cell signaling pathways . Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Cellular Effects

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the levels of key metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves several key interactions at the molecular level. The thiophene ring can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The biphenyl group can enhance the compound’s binding affinity by interacting with hydrophobic regions of proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the binding interaction. These combined interactions can lead to significant changes in enzyme activity and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or extreme pH levels can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression patterns persisting over extended periods of exposure.

Dosage Effects in Animal Models

The effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific kinases or modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiophene ring can undergo oxidation, forming reactive intermediates that can bind to proteins and other biomolecules. The biphenyl group can also be metabolized, leading to the formation of hydroxylated derivatives that may exhibit different biological activities.

Transport and Distribution

The transport and distribution of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Binding proteins can facilitate the compound’s transport and localization within cells, affecting its accumulation and activity. The biphenyl group can enhance the compound’s hydrophobicity, promoting its interaction with lipid membranes and facilitating its distribution within cells.

Subcellular Localization

The subcellular localization of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For example, the thiophene ring can be modified with specific functional groups that direct the compound to the nucleus or mitochondria. The biphenyl group can also influence the compound’s localization by interacting with specific proteins or lipid membranes. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and signaling pathways.

Propriétés

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHKNYBRRMSFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)

![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)

![ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2592736.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2592738.png)

![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)